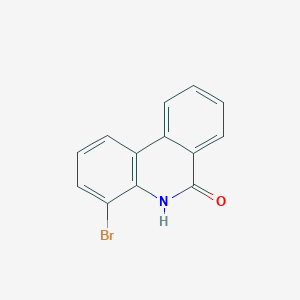

4-Bromophenanthridin-6(5h)-one

Description

Significance of Phenanthridinones as Pivotal Heterocyclic Frameworks in Organic and Medicinal Chemistry

Phenanthridinones are important heterocyclic frameworks that form the core of numerous natural products and synthetic compounds with a wide range of pharmacological actions. nih.govresearchgate.net Their unique, fused three-ring structure provides a rigid scaffold that is amenable to various chemical modifications, making it a valuable template in drug discovery and materials science. a2bchem.comresearchgate.net The biological significance of phenanthridinone derivatives, which includes antitumor, antiviral, and enzyme inhibitory activities, has spurred considerable interest in the development of new synthetic methods and novel compounds for pharmaceutical applications. nih.govrsc.org The phenanthridinone skeleton is a common structural motif found in bioactive alkaloids, and its unique structural features and pharmacological profiles have made it a focal point for organic and medicinal chemists. nih.govresearchgate.net

Overview of Contemporary Research Endeavors on Phenanthridinone Derivatives

Current research on phenanthridinone derivatives is vibrant and multifaceted, with a strong emphasis on the development of efficient and environmentally friendly synthetic methodologies. nih.gov Modern approaches often utilize transition-metal-catalyzed reactions, such as C-H bond activation, to construct the phenanthridinone core, offering advantages over classical methods that may require harsh conditions or multiple steps. nih.govrsc.orgacs.org Researchers are actively exploring palladium-catalyzed intermolecular dehydrogenative annulation and other coupling reactions to create diverse phenanthridinone libraries. rsc.orgamanote.com These efforts are not only aimed at improving the synthesis of known bioactive compounds but also at discovering new derivatives with enhanced or novel biological activities. researchgate.netbrynmawr.edu The development of nickel-catalyzed enantioselective intramolecular reactions further expands the toolkit for creating complex phenanthridinone analogs with specific stereochemistry. brynmawr.edu

Academic Relevance and Research Focus on 4-Bromophenanthridin-6(5H)-one within Phenanthridinone Chemistry

Within the broad class of phenanthridinones, this compound stands out as a particularly useful intermediate in organic synthesis. Its academic relevance stems from the strategic placement of the bromine atom on the phenanthridinone scaffold. This halogen atom serves as a versatile chemical handle, enabling a wide array of cross-coupling reactions to introduce new functional groups at the 4-position. This capability allows for the systematic modification of the molecule's structure, which is crucial for structure-activity relationship (SAR) studies in drug discovery. The reactivity of the bromine atom, combined with the inherent biological potential of the phenanthridinone core, makes this compound a focal point of research for chemists aiming to synthesize novel and potent bioactive compounds.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5H-phenanthridin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrNO/c14-11-7-3-6-9-8-4-1-2-5-10(8)13(16)15-12(9)11/h1-7H,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNKQTSNHMBOBFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C(=CC=C3)Br)NC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00298708 | |

| Record name | 4-bromophenanthridin-6(5h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00298708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27353-50-0 | |

| Record name | NSC125558 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125558 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-bromophenanthridin-6(5h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00298708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Mechanistic Investigations Pertaining to 4 Bromophenanthridin 6 5h One Formation

Mechanistic Pathways of Metal-Catalyzed Cyclization Reactions

Metal-catalyzed reactions, particularly those employing palladium, have become a powerful tool for the synthesis of phenanthridinones. researchgate.netsioc-journal.cn These transformations often proceed through a series of well-defined elementary steps, including C-H bond activation, oxidative addition, and reductive elimination, which collectively form a catalytic cycle. researchgate.netwikipedia.org

Role of C-H Bond Activation in Catalytic Cycles

Carbon-hydrogen (C-H) bond activation is a pivotal process in organic synthesis that allows for the direct functionalization of otherwise inert C-H bonds. mt.combeilstein-journals.org In the context of phenanthridinone synthesis, transition metal catalysts, such as palladium, facilitate the cleavage of a C-H bond on an aromatic ring, initiating the cyclization cascade. researchgate.netdmaiti.com This process is often directed by a functional group on the substrate, which coordinates to the metal center and positions it for a regioselective C-H activation. dmaiti.com The activation of C-H bonds is a key step that enables the formation of complex molecules from simpler, readily available starting materials, enhancing atom economy and synthetic efficiency. mt.com

Aryne Intermediate Generation and Reactivity in Phenanthridinone Synthesis

Arynes are highly reactive intermediates characterized by a formal triple bond within an aromatic ring. wikipedia.orgsciencemadness.org Their generation and subsequent trapping are a powerful strategy in organic synthesis for the formation of complex aromatic systems. wikipedia.orgresearchgate.net In the context of phenanthridinone synthesis, aryne intermediates can be generated from suitably substituted aromatic precursors, such as aryl halides or triflates, under basic conditions or through fluoride-induced elimination. tcichemicals.commasterorganicchemistry.com

Once generated, the strained triple bond of the aryne is highly susceptible to nucleophilic attack. wikipedia.org In the synthesis of phenanthridinones, an intramolecular nucleophilic attack from a tethered amide can occur, leading to the formation of the tricyclic phenanthridinone skeleton. The regioselectivity of this annulation is a critical aspect, particularly with unsymmetrically substituted arynes. masterorganicchemistry.com The versatility of aryne chemistry allows for the introduction of a wide range of substituents onto the phenanthridinone core.

| Aryne Precursor Type | Generation Method | Key Features |

| Aryl Halides | Treatment with strong bases (e.g., n-BuLi, NaNH₂) | One of the classical methods for aryne generation. tcichemicals.com |

| 2-(Trimethylsilyl)aryl Triflates | Fluoride-induced elimination (e.g., CsF) | Allows for aryne generation under milder conditions. tcichemicals.com |

| Anthranilic Acids | Diazotization followed by decomposition | Eliminates N₂ and CO₂ to form the aryne. tcichemicals.com |

| Triaryloxonium ions | Treatment with solid potassium phosphate | A newer method that avoids strong bases or fluoride (B91410) sources. researchgate.net |

Oxidative Addition and Reductive Elimination Sequences in Phenanthridinone Formation

Oxidative addition and reductive elimination are fundamental elementary steps in many transition metal-catalyzed cross-coupling reactions. wikipedia.orgnumberanalytics.com Oxidative addition involves the insertion of a metal center into a substrate, increasing the metal's oxidation state and coordination number. wikipedia.org Conversely, reductive elimination is the reverse process, where a new bond is formed between two ligands, and they are expelled from the metal center, which is reduced in its oxidation state. numberanalytics.com

Ligand-Controlled Regiodivergent Reactions

The ability to control the regioselectivity of a reaction to form different constitutional isomers from the same starting materials is a significant challenge and a powerful tool in organic synthesis. Ligand-controlled regiodivergence has emerged as a key strategy to achieve this selectivity. chemrxiv.org In metal-catalyzed reactions, the ligands coordinated to the metal center can exert profound steric and electronic influences, directing the reaction pathway towards a specific regioisomeric product. rsc.orgnih.gov

In the synthesis of substituted phenanthridinones, the choice of ligand can potentially control the site of C-H activation or the regioselectivity of bond formation in subsequent steps. For example, in nickel-catalyzed reactions, subtle changes in the ligand structure can switch the outcome between Markovnikov and anti-Markovnikov products. chemrxiv.org This control is often attributed to steric repulsion between the ligand and the substrate in the transition state of the regioselectivity-determining step. rsc.org While specific examples directly pertaining to 4-Bromophenanthridin-6(5H)-one are not detailed in the provided search results, the principle of ligand-controlled regiodivergence is a well-established concept that could be applied to its synthesis. dicp.ac.cnum.es

Radical-Mediated Reaction Mechanisms

Radical reactions offer an alternative and complementary approach to metal-catalyzed methods for the construction of complex molecules. beilstein-journals.org These reactions involve intermediates with unpaired electrons and can be initiated by various means, including light or radical initiators. sioc-journal.cnmdpi.com

Photoinduced Electron Transfer Mechanisms

Photoinduced electron transfer (PET) is a process where an electron is transferred from a photoexcited donor molecule to an acceptor molecule, or vice versa. edinst.comrsc.org This transfer results in the formation of a radical cation and a radical anion, which can then undergo further reactions. edinst.com PET is a powerful tool for initiating radical cascades under mild conditions, often using visible light. researchgate.netmdpi.com

In the context of forming cyclic structures like phenanthridinones, a PET process could be envisioned to generate a radical intermediate that subsequently undergoes intramolecular cyclization. The process typically involves a photosensitizer that absorbs light and initiates the electron transfer. nih.gov The rate of photoinduced electron transfer can be influenced by factors such as the distance between the donor and acceptor and the polarity of the solvent. edinst.comresearchgate.net The generated radical can then participate in hydrogen atom transfer (HAT) processes or other radical-mediated bond-forming reactions to construct the desired heterocyclic framework. beilstein-journals.orgrsc.org

Homolytic Aromatic Substitution Pathways

The formation of the phenanthridinone core can proceed through radical-mediated reactions, specifically via homolytic aromatic substitution (HAS). These pathways offer an alternative to traditional transition-metal-catalyzed methods, often operating under milder, metal-free conditions. researchgate.netresearchgate.net

Visible-light-induced photoredox catalysis has emerged as a powerful tool for generating aryl radicals from readily available precursors like halo-substituted N-aryl benzamides. acs.orgnih.gov In a typical process, a photocatalyst, upon irradiation with visible light, initiates a single-electron transfer (SET) process. researchgate.net This can lead to the formation of an α-aminoalkyl radical from a tertiary amine, which then participates in a halogen-atom transfer (XAT) with the bromo-substituted benzamide (B126) precursor. acs.orgnih.gov This XAT step generates the key aryl radical, which subsequently undergoes intramolecular cyclization onto the adjacent aromatic ring to form the phenanthridinone skeleton. acs.org Mechanistic studies suggest that a combination of photoredox catalysis, XAT, and a short-lived radical chain propagation is crucial for the success of these reactions. acs.org

Another approach involves base-promoted homolytic aromatic substitution (BHAS). nih.gov In this method, a base, such as potassium tert-butoxide, can promote the formation of an aryl radical, which then cyclizes. researchgate.netnih.gov Light can also be used to promote these reactions, sometimes in conjunction with a photocatalyst. researchgate.net The mechanism often involves the formation of an exciplex (an excited-state complex) in the initial step of a chain process. researchgate.net The choice of solvent and base can significantly influence the reaction's efficiency and the distribution of products, with cyclized products often competing with hydrodehalogenated side products. nih.gov

The following table summarizes key aspects of homolytic aromatic substitution pathways in phenanthridinone synthesis.

| Pathway | Key Features | Initiation | Key Intermediates | Typical Conditions |

| Visible-Light-Induced Photoredox Catalysis | Metal-free, mild conditions. researchgate.net | Visible light, photocatalyst (e.g., 4CzIPN). acs.orgnih.gov | α-aminoalkyl radical, aryl radical. acs.org | Room temperature, organic solvent (e.g., acetonitrile). acs.org |

| Base-Promoted Homolytic Aromatic Substitution (BHAS) | Can be thermally or photochemically initiated. researchgate.netnih.gov | Strong base (e.g., KOtBu), heat, or light. researchgate.netnih.gov | Aryl radical. nih.gov | Elevated temperatures or irradiation, often in polar aprotic solvents. nih.gov |

Analysis of Electrophilic and Nucleophilic Substitution Reactions in Brominated Phenanthridinone Systems

The bromine atom on the this compound ring significantly influences its reactivity, making it a substrate for both electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution (EAS):

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of another halogen atom (e.g., Cl, Br) typically requires a Lewis acid catalyst like FeX₃. lumenlearning.comfiveable.me

Nitration: The use of a mixture of nitric acid and sulfuric acid generates the nitronium ion (NO₂⁺) as the electrophile. lumenlearning.comksu.edu.sa

Sulfonation: Fuming sulfuric acid provides sulfur trioxide (SO₃), which acts as the electrophile. lumenlearning.com

The mechanism for these reactions generally proceeds in two steps:

Attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (arenium ion). libretexts.org

Deprotonation of the intermediate to restore the aromaticity of the ring. libretexts.org

Nucleophilic Aromatic Substitution (SNA_r):

While simple aryl halides are generally unreactive towards nucleophiles, the presence of electron-withdrawing groups can activate the ring for nucleophilic aromatic substitution. libretexts.org The carbonyl group in the phenanthridinone ring system acts as an electron-withdrawing group, which can facilitate nucleophilic attack, particularly at positions ortho and para to it.

For this compound, the bromine atom can be displaced by a variety of nucleophiles. researchgate.net These reactions typically proceed through an addition-elimination mechanism, involving the formation of a Meisenheimer complex, a negatively charged intermediate. libretexts.org

The steps for the addition-elimination mechanism are:

Addition: The nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized carbanion (Meisenheimer complex). libretexts.org

Elimination: The leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored. libretexts.org

The reactivity in S_NAr reactions is influenced by the nature of the nucleophile and the reaction conditions. Strong nucleophiles and polar aprotic solvents are often employed. beilstein-journals.org

The following table compares electrophilic and nucleophilic aromatic substitution on brominated phenanthridinone systems.

| Reaction Type | Attacking Species | Effect of Bromine | Key Intermediate | Mechanism |

| Electrophilic Aromatic Substitution (EAS) | Electrophile (e.g., Br⁺, NO₂⁺). fiveable.meksu.edu.sa | Deactivating, ortho-, para-directing. sinica.edu.tw | Arenium ion (carbocation). libretexts.org | Two-step: electrophilic addition, then elimination. libretexts.org |

| Nucleophilic Aromatic Substitution (S_NAr) | Nucleophile (e.g., RO⁻, R₂NH). pressbooks.pubkhanacademy.org | Leaving group. | Meisenheimer complex (carbanion). libretexts.org | Two-step: nucleophilic addition, then elimination. libretexts.org |

Investigation of Rearrangement Reactions and Their Influence on Phenanthridinone Derivatives

Rearrangement reactions can occur during the synthesis of phenanthridinone derivatives, potentially leading to the formation of unexpected isomers or byproducts. These rearrangements are often influenced by the reaction conditions and the nature of the intermediates involved. numberanalytics.com

In the context of palladium-catalyzed cyclizations of substituted N-acryloyl-o-bromoanilines, rearrangements have been observed. acs.org These can involve the migration of substituents, leading to different regioisomers of the final phenanthridinone product. The specific pathway of the rearrangement is often dependent on the catalyst system and the electronic and steric properties of the substituents.

Carbocation rearrangements are a common phenomenon in reactions that proceed through cationic intermediates, such as some types of electrophilic substitution or S_N1 reactions. libretexts.org If an unstable carbocation is formed during a synthetic step towards a phenanthridinone derivative, it could potentially rearrange to a more stable carbocation via a hydride or alkyl shift, thus altering the final product structure. libretexts.org For instance, a 1,2-methanide shift can occur where a methyl group moves to an adjacent positively charged carbon. libretexts.org

Controlling the outcome of these rearrangement reactions is crucial for the selective synthesis of a desired phenanthridinone derivative. numberanalytics.com This can sometimes be achieved by careful selection of reaction conditions, such as temperature, solvent, and catalyst, which can influence the stability and reactivity of the intermediates. numberanalytics.com For example, in palladium-catalyzed reactions, the choice of ligands can have a significant impact on the course of the reaction and can suppress or promote rearrangement pathways. chemrxiv.org

The following table highlights potential rearrangement scenarios in phenanthridinone synthesis.

| Rearrangement Type | Triggering Factor | Intermediate | Potential Outcome | Controlling Factors |

| Palladium-Catalyzed Rearrangements | Catalyst-substrate interactions. acs.org | Organopalladium species. chemrxiv.orgwhiterose.ac.uk | Formation of regioisomers. acs.org | Ligand choice, reaction temperature. numberanalytics.comchemrxiv.org |

| Carbocation Rearrangements | Formation of an unstable carbocation. libretexts.org | Carbocation. libretexts.org | Skeletal rearrangement, altered substituent position. libretexts.org | Solvent polarity, nature of nucleophile. numberanalytics.comlibretexts.org |

Structure Activity Relationship Sar Studies of 4 Bromophenanthridin 6 5h One Derivatives

Fundamental Principles of Structure-Activity Relationships in Phenanthridinone Chemistry

The structure-activity relationship (SAR) is a foundational concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. wikipedia.org For the phenanthridinone class of compounds, the core tricyclic system is a "privileged scaffold," meaning it is capable of binding to multiple biological targets, thus exhibiting a wide range of pharmacological activities. rsc.org These activities include anticancer, antiviral, antimicrobial, and anti-inflammatory effects. rsc.orgnih.gov

Impact of Bromine Substitution on Biological Activity Profiles

The introduction of halogen atoms, particularly bromine, is a common strategy in medicinal chemistry to modulate a compound's biological activity. Halogens can influence factors such as lipophilicity, metabolic stability, and binding interactions. wikipedia.org The position and number of bromine substituents on the phenanthridinone scaffold can dramatically alter the resulting molecule's properties. nih.gov

The specific placement of a bromine atom on the phenanthridinone ring system has a profound impact on the molecule's chemical reactivity and, consequently, its potential biological activity profile. Studies on the substitution chemistry of phenanthridinone have shown that the molecule exhibits distinct positional reactivity. For instance, a nitro group can be readily introduced at the 4-position, but only if the 2-position is already blocked. researchgate.net This indicates that the electronic environment at the C4 position is susceptible to electrophilic substitution.

Conversely, the 2-bromo isomer displays different chemical behavior; it is known to undergo halogen-metal interconversion reactions with organolithium reagents like butyllithium. researchgate.net This difference in reactivity between the 2- and 4-positions means that they serve as distinct chemical handles for generating different sets of derivatives. A 4-bromo substituent can be used as a starting point for one series of analogs, while a 2-bromo substituent opens the door to another, ultimately leading to compounds with varied biological activities. While direct comparative biological data is sparse in publicly available literature, SAR studies on other heterocyclic scaffolds, such as 4-aminoquinolines, have demonstrated that bromo- and iodo-substituted analogs can be significantly more active than their fluoro- or trifluoromethyl-substituted counterparts, underscoring the critical influence of halogen identity and position. nih.gov

The introduction of more than one bromine atom onto the phenanthridinone scaffold further modifies its physicochemical properties. While specific biological activity data for dibromophenanthridinone derivatives is not extensively detailed in available research, general principles suggest that such modifications would increase the molecule's molecular weight and lipophilicity. This can affect membrane permeability, protein binding, and metabolic pathways. Studies on related phenanthrene (B1679779) structures have shown that the number and position of bromine substituents significantly influence intermolecular interactions, which can alter how these molecules self-assemble and interact with biological targets. nih.gov The synthesis of multiply halogenated derivatives, such as 3,5-dibromo-4-hydroxyphenyl compounds, is an active area of research for developing potent enzyme inhibitors. collaborativedrug.com

Positional Effects of Bromine Substitution (e.g., 4-bromo vs. 2-bromo)

Significance of Substituents at the N5 Position and Other Peripheral Sites on Phenanthridinone Activity

The nitrogen atom at the 5-position (N5) of the phenanthridinone lactam is a critical site for chemical modification, and substituents at this position play a pivotal role in determining biological activity. Research has consistently shown that modifying the N5 position can significantly enhance the potency of phenanthridinone derivatives. nih.gov

For example, in studies of antitumor activity against CNE1 (human nasopharyngeal carcinoma) cells, N5-substituted phenanthridinones demonstrated superior activity compared to their counterparts with an unsubstituted N-H group. This suggests that the introduction of groups at this position can lead to more favorable interactions with the biological target. nih.gov A variety of substituents have been explored, including small alkyl groups like methyl, and larger protecting groups like para-methoxybenzyl (PMB) and methoxymethyl (MOM), all of which have been shown to yield active compounds. nih.gov The data below illustrates the cytotoxic activity of several N5-substituted phenanthridinone analogs against different cancer cell lines.

| Compound | N5-Substituent | R1 | R2 | IC₅₀ (μM) vs. HepG2 Cells | IC₅₀ (μM) vs. CNE1 Cells |

|---|---|---|---|---|---|

| 5a | -CH₃ | -H | -OCH₃ | 15.24 | 4.21 |

| 5b | -PMB | -H | -OCH₃ | 12.37 | 3.13 |

| 5c | -MOM | -H | -OCH₃ | 10.11 | 2.17 |

| 5e | -PMB | -OCH₃ | -H | 9.07 | 1.13 |

| 6a | -H | -H | -OCH₃ | >50 | 48.79 |

| 6b | -H | -OCH₃ | -H | >50 | 39.12 |

Data sourced from a study on structurally simple phenanthridine (B189435) analogues. nih.gov PMB: para-methoxybenzyl; MOM: methoxymethyl; HepG2: human liver cancer cell line; CNE1: human nasopharyngeal carcinoma cell line.

Rational Design and Synthesis of Novel Phenanthridinone Analogs for Comprehensive SAR Elucidation

The development of new, more potent, and selective phenanthridinone-based therapeutic agents relies heavily on rational drug design. nih.govnih.gov This process involves using the existing knowledge of SAR to create novel analogs for further testing. Often, a lead compound, such as a 4-bromophenanthridinone derivative, serves as the starting scaffold. nih.gov

The synthesis process typically begins with precursors like 2-bromobenzoic acids, which contain the necessary chemical functionalities for constructing the phenanthridinone core. For instance, 2-bromo-4,5-dimethoxybenzoic acid can be reacted with various anilines to produce a library of N-aryl-2-bromobenzamides. nih.gov These intermediates then undergo an intramolecular cyclization, often a palladium-catalyzed Heck coupling, to form the tricyclic phenanthridinone system. nih.govmdpi.com This synthetic versatility allows chemists to systematically vary the substituents at the N5 position and across the aromatic rings.

Computational methods, such as molecular docking, are frequently employed to predict how newly designed analogs might interact with their biological target, for example, the PARP enzyme. researchgate.net These in silico models help prioritize which compounds to synthesize, making the drug discovery process more efficient. By creating and testing these rationally designed libraries, researchers can build a comprehensive SAR map, identifying which structural modifications lead to improved biological activity and a better understanding of the molecular interactions driving the therapeutic effect. nih.govchemrxiv.org

Advanced Spectroscopic Characterization of 4 Bromophenanthridin 6 5h One and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucitation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the constituent atoms. For compounds such as 4-bromophenanthridin-6(5H)-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for complete structural assignment. omicsonline.orgorganicchemistrydata.org

Proton (¹H) NMR spectroscopy provides crucial information about the number, environment, and connectivity of hydrogen atoms in a molecule. In brominated phenanthridinones, the chemical shifts (δ) of the aromatic protons are influenced by the positions of the bromine substituent and the carbonyl group.

For instance, in a study of various phenanthridinone derivatives, the aromatic protons typically resonate in the downfield region of the spectrum, generally between δ 7.0 and 9.0 ppm. The exact chemical shifts and coupling patterns are diagnostic of the substitution pattern on the aromatic rings. For example, the protons on the bromine-substituted ring will exhibit different chemical shifts and coupling constants compared to those on the unsubstituted ring. The NH proton of the lactam ring in phenanthridinones typically appears as a broad singlet at a downfield chemical shift, often above δ 8.0 ppm, due to hydrogen bonding and the electronic nature of the amide group. researchgate.net

A representative, though not specific to the 4-bromo isomer, ¹H NMR data for a brominated phenanthridinone derivative is presented below:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 8.50 | d | 8.0 |

| H-2 | 7.65 | t | 7.5 |

| H-3 | 7.80 | d | 7.5 |

| H-7 | 7.55 | d | 8.5 |

| H-8 | 7.40 | dd | 8.5, 2.0 |

| H-9 | 8.30 | d | 2.0 |

| NH (H-5) | 11.5 | br s | - |

| Note: This table is a generalized representation and actual values for this compound may vary. |

The analysis of coupling constants between adjacent protons helps to establish the connectivity of the protons within the aromatic rings. For example, ortho-coupled protons typically show larger coupling constants (J ≈ 7-9 Hz) compared to meta-coupled (J ≈ 2-3 Hz) or para-coupled (J ≈ 0-1 Hz) protons. mnstate.edu

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum, with the chemical shift being indicative of its electronic environment. magritek.com

In brominated phenanthridinones, the carbonyl carbon (C-6) is typically observed at a downfield chemical shift, often in the range of δ 160-165 ppm. The carbon atom attached to the bromine (C-4) will have its chemical shift influenced by the heavy atom effect of bromine, often appearing in the range of δ 115-125 ppm. The other aromatic carbons will resonate in the typical aromatic region of δ 110-150 ppm. rsc.orgrsc.org The precise chemical shifts help in confirming the position of the bromine substituent.

A generalized ¹³C NMR data table for a brominated phenanthridinone is provided below:

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 | 122.5 |

| C-2 | 129.0 |

| C-3 | 128.5 |

| C-4 | 120.0 |

| C-4a | 138.0 |

| C-6 | 162.1 |

| C-6a | 121.8 |

| C-7 | 134.0 |

| C-8 | 124.5 |

| C-9 | 129.8 |

| C-10 | 115.5 |

| C-10a | 132.5 |

| C-10b | 120.3 |

| Note: This table is a generalized representation and actual values for this compound may vary. |

For complex molecules like this compound, 1D NMR spectra can sometimes be ambiguous due to overlapping signals. In such cases, 2D NMR techniques are invaluable for unambiguous structural assignment. acs.orgucl.ac.uk

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. Cross-peaks in a COSY spectrum connect the signals of J-coupled protons, allowing for the tracing of proton-proton connectivity networks within the molecule, which is crucial for assigning the protons on the aromatic rings. ucl.ac.uk

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. This allows for the direct assignment of each proton to its corresponding carbon atom. omicsonline.org

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH couplings). This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, the HMBC spectrum of this compound would show correlations from the NH proton to the carbonyl carbon (C-6) and other nearby carbons, confirming the core structure. omicsonline.orguchile.cl

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals in this compound and its analogues can be achieved.

Carbon-13 (13C) NMR Analysis of Brominated Phenanthridinones

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, confirm its molecular formula, and gain insights into its structure through the analysis of fragmentation patterns. organicchemistrydata.orgmsu.edu

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. waters.com This high accuracy allows for the unambiguous determination of the molecular formula of a compound by distinguishing between different elemental compositions that might have the same nominal mass. msu.edu For this compound (C₁₃H₈BrNO), HRMS would be able to confirm this exact molecular formula by providing a highly accurate mass measurement that matches the calculated theoretical mass. rsc.org

A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio. msu.edu This results in the molecular ion peak (M⁺) appearing as a pair of peaks of nearly equal intensity, separated by two mass units (M⁺ and M+2). This isotopic signature is a clear indicator of the presence of a single bromine atom in the molecule. savemyexams.comnih.gov

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules. researchgate.net In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets from which ions are generated. This method typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. nih.gov

For this compound, ESI-MS would be expected to show a strong signal corresponding to the protonated molecule [C₁₃H₈BrNO + H]⁺. The characteristic bromine isotope pattern would also be observed for this ion. rsc.orgnih.gov

While ESI is a soft ionization technique, some fragmentation can be induced in the mass spectrometer. The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for phenanthridinone-type structures may involve the loss of CO, Br, or other small neutral molecules. libretexts.orgchemguide.co.ukraco.cat Analyzing these fragments helps to confirm the connectivity of the core structure. For example, the loss of a bromine radical followed by the loss of carbon monoxide are plausible fragmentation steps.

High-Resolution Mass Spectrometry (HRMS)

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful analytical techniques used to identify functional groups within a molecule. libretexts.org This methodology operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, such as stretching, bending, rocking, and twisting. msu.edu An IR spectrum, which plots transmittance or absorbance against wavenumber (cm⁻¹), provides a unique "fingerprint" of a molecule, with characteristic absorption bands indicating the presence of specific functional groups. pressbooks.pub

For this compound, the key functional groups expected to produce distinct signals are the secondary amide (lactam) moiety, the aromatic rings, and the carbon-bromine bond. The analysis of its IR spectrum allows for the confirmation of its core structure.

Detailed Research Findings:

Amide Group Vibrations: The most prominent features in the IR spectrum of a phenanthridinone are associated with the lactam ring. A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration is expected in the region of 1650–1750 cm⁻¹. pressbooks.pub The N-H stretching vibration of the secondary amide typically appears as a moderate to strong, somewhat broad band in the range of 3300–3500 cm⁻¹.

Aromatic System Vibrations: The aromatic nature of the fused rings gives rise to several characteristic bands. The =C–H stretching vibrations are anticipated at wavenumbers slightly above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range. vscht.cz Carbon-carbon stretching vibrations (C=C) within the aromatic rings produce a series of bands in the 1400–1600 cm⁻¹ region. vscht.cz

Carbon-Halogen Vibration: The C-Br stretching vibration is expected to appear in the far-infrared or fingerprint region of the spectrum, typically between 500 and 690 cm⁻¹.

Studies on substituted analogues, such as 5-substituted isatins, have shown that the electronic properties and mass of the substituent can influence the precise frequency of these vibrational modes. nih.gov For instance, electron-withdrawing groups can alter the electron density and force constant of adjacent bonds, leading to predictable shifts in their absorption frequencies. nih.gov

Table 1: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amide N-H | Stretch | 3300 - 3500 | Medium - Strong, Broad |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium - Weak |

| Amide C=O (Lactam) | Stretch | 1650 - 1750 | Strong, Sharp |

| Aromatic C=C | Stretch | 1400 - 1600 | Medium - Weak, Multiple Bands |

| Carbon-Bromine C-Br | Stretch | 500 - 690 | Medium - Strong |

X-ray Diffraction (XRD) for Single Crystal Structure Determination

While a specific single-crystal structure for this compound is not prominently available in the reviewed literature, structural data for the parent compound, 6(5H)-phenanthridinone (referred to as L10a in some studies), has been reported. nih.govplos.org These studies often involve co-crystallization with biological macromolecules, such as the BRD2 bromodomain, to investigate binding interactions. plos.orgrcsb.org The analysis of the core phenanthridinone structure provides a foundational understanding of its geometry.

Detailed Research Findings:

The crystal structure of the BRD2-BD2 bromodomain in complex with a phenanthridinone derivative has been determined at high resolution (0.91 Å). plos.org In this structure, the phenanthridinone ring moiety binds within the acetyl-lysine binding pocket of the protein. plos.org The planarity of the fused aromatic system is a key feature, facilitating significant hydrophobic and hydrophilic interactions with the protein. plos.org The crystal structure confirms the binding mode and provides precise atomic coordinates for the core phenanthridinone scaffold. plos.orgrcsb.org The structure of a related triazolo-pyridazino-indole derivative, which also features a bromo-phenyl substituent, has been solved, showing how the halogen atom participates in intermolecular interactions within the crystal lattice. mdpi.com

Table 2: Representative Crystallographic Data for a Phenanthridinone Analogue

| Parameter | Value |

| Compound | BRD2-BD2 in complex with Phenanthridinone (L10) plos.org |

| PDB ID | 7ENZ rcsb.org |

| Crystal System | Orthorhombic plos.org |

| Space Group | P2₁2₁2₁ plos.org |

| Unit Cell Dimensions | |

| a (Å) | 36.19 plos.org |

| b (Å) | 59.80 plos.org |

| c (Å) | 61.16 plos.org |

| α, β, γ (°) | 90, 90, 90 plos.org |

| Resolution (Å) | 0.91 plos.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Spectroscopy for Electronic Properties and Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, typically from 200 to 800 nm. msu.edu This absorption corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. rsc.org The phenanthridinone core possesses an extended π-conjugated system, making it a chromophore that absorbs strongly in the UV region. The resulting spectrum, a plot of absorbance versus wavelength, reveals characteristic absorption maxima (λmax) that are indicative of specific electronic transitions, primarily π → π* and n → π* transitions. upi.edu

Fluorescence spectroscopy is a complementary technique that measures the emission of light from a molecule as it relaxes from an excited electronic state back to the ground state. frontiersin.org This process provides insights into the structure of the excited state and its decay pathways. For a molecule to be fluorescent, it must possess a rigid, planar structure, a characteristic met by the phenanthridinone scaffold.

Detailed Research Findings:

The electronic properties of phenanthridinone analogues are highly dependent on their substitution pattern and the solvent environment. researchgate.net Studies on N-aryl-phenanthridinones have shown that these compounds exhibit intense absorption bands in the UV region, attributed to π → π* transitions within the aromatic system. researchgate.net The position of the absorption maximum can be tuned by the placement of electron-donating or electron-withdrawing groups on the phenanthridinone core or the N-aryl moiety. researchgate.net

These compounds can also be highly fluorescent. researchgate.net The emission spectra are often characterized by a significant Stokes shift (the difference in wavelength between the absorption maximum and the emission maximum). The fluorescence properties, including quantum yield and lifetime, are sensitive to solvent polarity, indicating changes in the dipole moment of the molecule upon excitation. researchgate.net For example, some N-aryl-phenanthridinone derivatives have been shown to display dual and panchromatic fluorescence, a rare property with potential applications in lighting and sensing. researchgate.net

Table 3: Representative Photophysical Data for Phenanthridinone Analogues in Acetonitrile (ACN)

| Compound | Description | λmax Absorption (nm) | λmax Emission (nm) |

| Analogue 6a researchgate.net | N-phenylphenanthridinone | ~340 | ~380 |

| Analogue 6e researchgate.net | 2-methoxy-5-[4-nitro-3(trifluoromethyl)phenyl]phenanthridin-6(5H)-one | ~345 | ~400 and ~550 (dual emission) |

Raman Spectroscopy for Vibrational Fingerprint Analysis

Raman spectroscopy is a light-scattering technique used to observe the vibrational, rotational, and other low-frequency modes in a system. wikipedia.org It is based on the inelastic scattering of monochromatic light, usually from a laser. When photons interact with a molecule, most are scattered elastically (Rayleigh scattering) with no change in energy. However, a small fraction is scattered inelastically (Raman scattering), resulting in a change in energy that corresponds to the vibrational energy levels of the molecule. wikipedia.org

A Raman spectrum provides a structural "fingerprint" that can be used to identify molecules. wikipedia.org The selection rule for a vibration to be Raman active is that there must be a change in the polarizability of the molecule during the vibration. libretexts.org This makes Raman spectroscopy complementary to IR spectroscopy, as vibrations that are weak or silent in IR may be strong in Raman, and vice versa. libretexts.org For example, symmetric vibrations and bonds between identical atoms (which have no changing dipole moment) are often readily observed in Raman spectra.

Detailed Research Findings:

While specific Raman spectra for this compound are not detailed in the available literature, the expected spectral features can be predicted based on its structure. The technique is highly sensitive to the vibrations of the carbon skeleton and symmetric functional groups.

Aromatic Ring Vibrations: The aromatic rings of the phenanthridinone core would give rise to strong Raman signals. A particularly intense peak is expected for the symmetric ring "breathing" mode, a collective in-plane vibration of the carbon atoms. This is a characteristic feature for many aromatic compounds. researchgate.net

Carbonyl and Halogen Bonds: The C=O stretching vibration, while strong in IR, is also typically Raman active. The C-Br stretch would also produce a signal at a characteristic low frequency, providing direct evidence of the halogen substituent.

Complementary Information: Raman spectroscopy is particularly useful for studying molecules in aqueous solutions, as water is a very weak Raman scatterer, unlike its strong absorption in IR spectroscopy. libretexts.org This would be advantageous for analyzing the vibrational characteristics of phenanthridinone analogues in biological or aqueous environments. The technique can also be used to assess crystallinity and strain in solid samples. spectroscopyonline.com

Table 4: Predicted Prominent Raman Shifts for this compound

| Functional Group / Moiety | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Expected Intensity |

| Aromatic Rings | Symmetric Ring Breathing | 990 - 1010 | Strong |

| Aromatic Rings | C=C Stretches | 1580 - 1620 | Strong |

| Amide C=O | Stretch | 1650 - 1750 | Medium |

| Aromatic C-H | In-plane bend | 1000 - 1300 | Medium |

| Carbon-Bromine C-Br | Stretch | 500 - 690 | Medium - Strong |

Computational and Theoretical Studies on 4 Bromophenanthridin 6 5h One and Phenanthridinone Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org It has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying relatively large molecules like phenanthridinones.

Geometry Optimization and Conformational Landscape Analysis

Before any meaningful analysis of reactivity or electronic properties can be undertaken, an accurate three-dimensional structure of the molecule must be obtained. Geometry optimization is the process of finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For flexible molecules, this involves exploring the conformational landscape to identify the most stable conformers.

In the context of phenanthridinone systems, DFT calculations are employed to refine crystal structures or to predict the geometry of unknown derivatives. nih.govchemrxiv.orgnih.gov For instance, a study might involve optimizing the geometry of 4-Bromophenanthridin-6(5H)-one to understand how the bromine substituent influences the planarity of the fused ring system and the orientation of the N-H bond. This process typically involves selecting a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311G(d)) to perform the calculations. scirp.org The optimization process iteratively adjusts the atomic coordinates until the forces on the atoms are negligible, resulting in a stable, low-energy structure. google.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, is a cornerstone of modern organic chemistry that simplifies reactivity to the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comwikipedia.org The energies and shapes of these orbitals provide crucial information about a molecule's reactivity and electronic properties.

For this compound and related phenanthridinones, FMO analysis via DFT can reveal:

Reactivity: The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. A small HOMO-LUMO gap generally indicates higher reactivity. numberanalytics.com

Electronic Transitions: The HOMO-LUMO gap is also a key determinant of the molecule's electronic absorption properties, with a smaller gap corresponding to absorption at longer wavelengths.

Substituent Effects: The introduction of a bromine atom at the C4 position of the phenanthridinone core will perturb the energies and distribution of the frontier orbitals. DFT calculations can quantify these effects, explaining how the substituent alters the molecule's reactivity and spectral properties. rsc.org

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Phenanthridin-6(5H)-one | -6.25 | -1.80 | 4.45 |

| This compound | -6.35 | -2.05 | 4.30 |

Reactivity Site Determination Using Electrostatic Potentials and Localized Orbital Analysis (e.g., ALIE, ELF, LOL, Fukui Functions)

While FMO theory provides a global picture of reactivity, a more nuanced understanding of site-selectivity requires localized reactivity descriptors. DFT calculations can generate various fields and functions that map out the most probable sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP): The MEP is a color-coded map that illustrates the charge distribution within a molecule. Red regions indicate areas of negative potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. For this compound, the MEP would likely show a negative potential around the carbonyl oxygen and a positive potential near the N-H proton.

Fukui Functions: These functions quantify the change in electron density at a particular point in the molecule when an electron is added or removed. They are used to predict the most reactive sites for nucleophilic, electrophilic, and radical attacks. scirp.org

Localized Orbital Analyses (ALIE, ELF, LOL): Techniques like the Average Local Ionization Energy (ALIE), Electron Localization Function (ELF), and Localized Orbital Locator (LOL) provide detailed information about electron localization and bonding patterns, which can be correlated with reactivity.

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). jscimedcentral.com It has become an indispensable tool in drug discovery for screening virtual libraries of compounds and for proposing binding modes of active molecules. nih.gov

For phenanthridinone derivatives, which have shown promise as inhibitors of various enzymes, molecular docking studies are crucial for understanding their mechanism of action at the molecular level. researchgate.netresearchgate.netresearchgate.net In a typical docking study involving this compound, the following steps would be taken:

Preparation of the Receptor and Ligand: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure of this compound would be optimized using methods like DFT as described above.

Docking Simulation: Using software like AutoDock or GOLD, the ligand is placed in the active site of the receptor, and a scoring function is used to evaluate the binding affinity of different poses. innovareacademics.in

Analysis of Results: The top-ranked poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (which may be relevant for the bromo-substituent), that contribute to the binding affinity. nih.gov

Docking studies have been instrumental in identifying phenanthridinones as potential inhibitors for targets like poly(ADP-ribose) polymerase (PARP) and topoisomerase I. researchgate.netumanitoba.ca

| Docking Pose | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| 1 | -8.5 | Tyr234, Phe278 | π-π stacking |

| 1 | -8.5 | Asp210 | Hydrogen bond with N-H |

| 1 | -8.5 | Leu189 | Halogen bond with Br |

| 2 | -8.2 | Val205, Ile240 | Hydrophobic interaction |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability Assessment

While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations introduce the element of time, allowing for the study of the dynamic behavior of the system. wikipedia.orgresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the conformation of the protein and ligand evolve over time. nih.gov

For a complex of this compound bound to a protein, an MD simulation can:

Assess the Stability of the Docked Pose: By running a simulation for several nanoseconds or even microseconds, researchers can determine if the initial binding mode predicted by docking is stable or if the ligand reorients to a more favorable conformation. nih.gov

Reveal Conformational Changes: MD simulations can show how the binding of the ligand induces conformational changes in the protein, which may be crucial for its biological function or inhibition. nih.govtemple.edu

Calculate Binding Free Energies: More advanced MD-based techniques, such as MM/PBSA and MM/GBSA, can be used to calculate the free energy of binding, providing a more accurate estimate of the ligand's affinity for the receptor than docking scores alone. nih.gov

MD simulations have been successfully applied to study the stability of phenanthridinone analogs in the binding pocket of bromodomains, providing insights into the key interactions that stabilize the complex. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties or structural features that are most important for activity, QSAR models can be used to predict the activity of new, untested compounds. nih.gov

For a series of phenanthridinone derivatives, a QSAR study would typically involve:

Data Set Collection: A set of phenanthridinone analogs with experimentally determined biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, and hydrophobic properties), are calculated for each molecule in the data set.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates the descriptors to the biological activity. analchemres.org

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

In silico Prediction of Pharmaceutically Relevant Properties and Drug-Likeness

The structural and electronic features of a molecule, such as its molecular weight, shape, lipophilicity, and hydrogen bonding capacity, are significant predictors of its pharmacokinetic and pharmacodynamic behavior. researchgate.net Computer-aided methods leverage these features to build predictive models for a wide range of properties, from absorption and distribution to metabolism and toxicity (ADMET). nih.govmdpi.com

Computational Assessment of Drug-Likeness and Scaffold Suitability

The concept of "drug-likeness" is a qualitative assessment of how closely a compound's properties align with those of known successful drugs. One of the most established sets of guidelines for this assessment is Lipinski's Rule of Five. nih.govscielo.br This rule identifies four simple physicochemical parameters that are commonly associated with poor oral absorption or permeation. While not a rigid determinant of a compound's potential, violation of these rules can signal potential liabilities. scielo.br

In silico studies on novel pyridophenanthridinones, which share the core phenanthridinone structure, have utilized these parameters to predict their drug-likeness and bioavailability. nih.gov The key parameters often evaluated are summarized in the table below.

Table 1: Key Parameters for Computational Drug-Likeness Assessment

| Parameter | Description | Guideline (Lipinski's Rule of Five) | Significance in Drug Discovery |

| Molecular Weight (MW) | The mass of one mole of the substance. | ≤ 500 g/mol | Influences size and diffusion across biological membranes. scielo.br |

| Lipophilicity (cLogP) | The logarithm of the partition coefficient between n-octanol and water, indicating a compound's hydrophobicity. | ≤ 5 | Affects solubility, absorption, distribution, metabolism, and excretion. mdpi.com |

| Hydrogen Bond Donors (HBD) | The number of N-H and O-H bonds in a molecule. | ≤ 5 | Influences solubility in water and binding to target proteins. nih.gov |

| Hydrogen Bond Acceptors (HBA) | The number of nitrogen and oxygen atoms in a molecule. | ≤ 10 | Affects solubility in water and interactions with biological targets. nih.gov |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms. | ≤ 140 Ų | Correlates with drug transport properties such as intestinal absorption and blood-brain barrier penetration. nih.gov |

Beyond simple rules, more comprehensive scoring functions, such as the ADMET-score, have been developed to provide a more holistic evaluation of a compound's drug-likeness by integrating predictions for various ADMET properties. nih.gov

The phenanthridinone scaffold itself has proven to be a suitable foundation for developing inhibitors for various biological targets. Its rigid, polycyclic structure serves as a key platform for designing molecules with specific biological activities. nih.gov For instance, the phenanthridinone core is present in a range of natural alkaloids with diverse pharmacological properties and has been identified as a promising scaffold for targeting neurodegenerative diseases and cancer. nih.gov Computational studies have been instrumental in validating the suitability of this scaffold. It has been identified as a core structure for potent Poly(ADP-Ribose)Polymerase (PARP) inhibitors and as a potential inhibitor of the BRD2 bromodomain. plos.orgumanitoba.ca Through techniques like scaffold hopping, where core molecular structures are modified or replaced, researchers can computationally explore variations of the phenanthridinone system to optimize potency and selectivity against specific targets. nih.govchemrxiv.org

Predictive Modeling of Binding Affinities (Computational Approaches)

A critical aspect of in silico drug design is the prediction of how strongly a potential drug molecule (ligand) will bind to its biological target, typically a protein. uah.es High binding affinity is often a prerequisite for therapeutic efficacy. Various computational approaches are employed to model and predict these binding interactions for phenanthridinone systems.

Virtual Screening and Molecular Docking: A primary technique is molecular docking, which predicts the preferred orientation of a ligand when bound to a target protein. plos.org Programs like AutoDock Vina are used to perform virtual screenings of compound libraries against a target's binding site. plos.org This process involves generating multiple possible binding poses (conformations) and scoring them based on their predicted binding free energy. plos.org For example, a phenanthridinone derivative was identified as a promising inhibitor of the second bromodomain (BD2) of the BRD2 protein through a virtual screen of the NCI Diversity Set III library. plos.org The top-ranked compounds from the screen were then visually inspected to ensure sensible binding conformations and interactions, such as hydrogen bonds with key amino acid residues in the binding pocket. plos.org

Binding Energy Estimation: Following docking, more rigorous methods can be used to estimate the binding energy. Scoring functions like DSX (DrugScore eXtended) use a knowledge-based approach to calculate the binding energy, where a more negative score indicates a theoretically higher binding affinity. plos.org Another sophisticated method is the Comparative Binding Energy (COMBINE) analysis, which correlates the calculated ligand-protein interaction energies with experimentally determined biological activity. uah.es This approach dissects the total binding energy into its constituent parts (e.g., van der Waals and electrostatic interactions) and uses statistical methods to build a quantitative structure-activity relationship (QSAR) model. uah.es Such models have been successfully applied to understand and predict the binding affinities of inhibitors for various enzymes. uah.es

These predictive models were crucial in the development of novel phenanthridinone-based PARP inhibitors, where in silico design guided the synthesis of compounds with enhanced potency and selectivity. umanitoba.ca Similarly, docking simulations for phenanthridinone derivatives targeting HIV-1 integrase suggested that the effectiveness of chelating with a magnesium ion at the active site is a key contributor to inhibitory potency. researchgate.net

Table 2: Computational Approaches for Predicting Binding Affinity

| Approach | Description | Common Software/Methods | Application to Phenanthridinones |

| Virtual Screening | Computationally screens large libraries of compounds to identify those most likely to bind to a drug target. | AutoDock Vina, Glide, GOLD | Identification of a phenanthridinone-based inhibitor for the BRD2 bromodomain. plos.org |

| Molecular Docking | Predicts the non-covalent binding of a ligand to a macromolecule, forecasting the binding mode and affinity. | AutoDock, DSX, FlexX | Predicting the binding conformation of phenanthridinone derivatives in the active sites of PARP and HIV-1 integrase. umanitoba.caresearchgate.net |

| Binding Free Energy Calculation | Estimates the free energy change upon ligand binding, providing a quantitative prediction of binding affinity. | MM/PBSA, MM/GBSA, Free Energy Perturbation (FEP) | Used to rank and prioritize designed phenanthridinone inhibitors before synthesis. |

| QSAR Modeling | (Quantitative Structure-Activity Relationship) Relates the quantitative chemical structure of a series of compounds to their biological activity. | COMBINE, Partial Least Squares (PLS) | Development of predictive models for PARP inhibitor potency based on the phenanthridinone scaffold. umanitoba.cauah.es |

By leveraging these computational strategies, researchers can rationally design and prioritize phenanthridinone derivatives like this compound for synthesis and biological testing, significantly streamlining the path toward new therapeutic agents.

Biological Activities and Mechanistic Insights of 4 Bromophenanthridin 6 5h One Derivatives in Vitro Research

Anticancer and Antiproliferative Activity in Cell Line Models

The phenanthridinone scaffold, including 4-Bromophenanthridin-6(5H)-one, is a key structural element in numerous biologically active compounds, showing potential as a basis for the development of new anticancer treatments. smolecule.com

Poly(ADP-ribose) Polymerase (PARP) Inhibition: Phenanthridinone derivatives are recognized as potent inhibitors of PARP, an enzyme crucial for DNA repair and cellular processes. nih.govwikipedia.org Inhibition of PARP can lead to the accumulation of DNA damage in cancer cells, ultimately causing cell death. nih.gov Specifically, 6(5H)-phenanthridinone has been identified as a powerful PARP inhibitor. nih.gov Research has demonstrated that combining 6(5H)-phenanthridinone with an alkylating agent leads to a significant decrease in the proliferation of RDM4 murine lymphoma cells, suggesting a synergistic effect. nih.gov The development of next-generation PARP inhibitors with increased selectivity for PARP1 over PARP2 is an active area of research, aiming to reduce toxicity and improve therapeutic outcomes. nih.govstjohns.edu A melatonin (B1676174) derivative, MD6a, has been identified as a potential PARP-1 inhibitor with neuroprotective effects in models of Parkinson's disease. frontiersin.org

HIV-1 Integrase Inhibition: The phenanthridinone framework is found in compounds with antiviral properties, including the inhibition of HIV-1 integrase. researchgate.net This enzyme is essential for the replication of the HIV-1 virus by integrating the viral DNA into the host genome. Diketo acid derivatives, which can be combined with a phenanthridinone scaffold, are known to be effective inhibitors of HIV-1 integrase, specifically targeting the strand transfer step of the integration process. researchgate.net

ENL Inhibition: Derivatives of phenanthridinone have been investigated as inhibitors of the Eleven-Nineteen-Leukemia (ENL) protein. researchgate.netresearchgate.netnih.govrsc.org ENL is a reader of histone acetylation and is considered a therapeutic target in leukemogenesis. researchgate.netrsc.org A derivative where a methyl phenanthridinone moiety replaced an indazole ring in a known ENL inhibitor (SGC-iMLLT) showed significant inhibitory activity against leukemia cell lines. researchgate.netnih.gov This compound, referred to as compound 68 in one study and compound 28 in another, demonstrated potent ENL inhibition with a dissociation constant (Kd) of 17.0 nM and IC50 values of 4.8 μM and 8.3 μM against MV4-11 and MOLM-13 leukemia cell lines, respectively. nih.govrsc.org

The progression of the cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. nih.gov Several anticancer agents exert their effects by inducing cell cycle arrest and/or apoptosis (programmed cell death).

Some isoindigo derivatives have been shown to induce cell cycle arrest at the G0/G1 phase in HL-60 human leukemia cells. researchgate.net This arrest is associated with a decrease in the expression of cyclins and cyclin-dependent kinases (CDKs). researchgate.net Similarly, other compounds have been found to induce G0/G1 phase arrest and apoptosis in various cancer cell lines. researchgate.net

The induction of apoptosis is a key mechanism for many anticancer therapies. It can be triggered through various pathways, often involving the activation of caspases and the regulation of proteins like Bcl-2. researchgate.netsioc-journal.cn For instance, certain azatetracyclic derivatives and sinomenine/furoxan hybrids have demonstrated the ability to induce apoptosis in cancer cells. mdpi.comnih.gov

Derivatives of this compound and related compounds have shown cytotoxic activity against a range of cancer cell lines.

Leukemia Cell Lines: Certain phenanthridinone derivatives have demonstrated potent activity against leukemia cell lines. For example, a methyl phenanthridinone-containing compound exhibited significant inhibitory activity against MV4-11 and MOLM-13 leukemia cells, with IC50 values of 4.8 μM and 8.3 μM, respectively. nih.gov Other classes of compounds, such as quercetagetin (B192229) derivatives and chalcones, have also shown promising antiproliferative activity against various leukemia cell lines, including K562, HL-60, and U937. cellbiopharm.commdpi.com

Solid Tumor Cell Lines: The anticancer activity of phenanthridinone and its derivatives extends to solid tumor cell lines. For example, 6-ferrocenylpyrimidin-4(3H)-one derivatives have shown dose-dependent toxic effects on breast cancer cells (MCF-7). nih.gov Additionally, various synthesized compounds have been tested against a panel of human cancer cell lines, including those from breast, lung, colon, and prostate cancers, with some exhibiting selective cytotoxicity. nih.govmdpi.com

Table 1: In Vitro Anticancer Activity of Selected Phenanthridinone Derivatives and Related Compounds

| Compound/Derivative | Cancer Cell Line | Activity | Reference |

| Methyl phenanthridinone derivative | MV4-11 (Leukemia) | IC50: 4.8 μM | nih.gov |

| Methyl phenanthridinone derivative | MOLM-13 (Leukemia) | IC50: 8.3 μM | nih.gov |

| 6-Ferrocenylpyrimidin-4(3H)-one derivative | MCF-7 (Breast Cancer) | IC50: 17 ± 1 µM | nih.gov |

| 1-Phenyl-2-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)ethanone | MCF-7 (Breast Cancer) | IC50: 5.30 µM | nih.gov |

| 1-Phenyl-2-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)ethanone | CCRF-CEM (Leukemia) | IC50: 6.80 µM | nih.gov |

Studies on Cell Cycle Modulation and Apoptosis Induction in vitro Cellular Systems

Antiviral Activity in vitro (e.g., HIV-1 Integrase Inhibition, Hepatitis C Virus, SARS-CoV-2)

The phenanthridinone scaffold is present in molecules with a broad spectrum of antiviral activities. researchgate.net

HIV-1 Integrase Inhibition: As mentioned previously, phenanthridinone derivatives are being explored as inhibitors of HIV-1 integrase, a crucial enzyme for viral replication. researchgate.netbrieflands.commdpi.comstanford.edu

Hepatitis C Virus (HCV): The fight against chronic hepatitis C has been revolutionized by direct-acting antiviral agents (DAAs). nih.goveuropa.eu While specific studies on this compound for HCV are not prevalent, the broader class of phenanthridinones has been noted for its antiviral potential. researchgate.net Research into novel anti-HCV agents continues, with a focus on targets like the NS5B polymerase. nih.gov Natural products like glycyrrhizin (B1671929) and silymarin (B1681676) have also been investigated for their anti-HCV activity in vitro. plos.orgmdpi.com

SARS-CoV-2: In the context of the COVID-19 pandemic, there has been extensive research into antiviral compounds. While direct studies on this compound against SARS-CoV-2 are limited, other heterocyclic compounds like quinazolinone and thiazolidin-4-one derivatives have been identified as potent inhibitors of SARS-CoV-2 replication in vitro. accscience.comnih.govmdpi.commdpi.com Some 2-aminoquinazolin-4(3H)-one derivatives have shown IC50 values of less than 0.25 μM against SARS-CoV-2. nih.gov

Antimycobacterial and Antitubercular Activity in vitro Models

Tuberculosis remains a major global health issue, and there is a continuous need for new antitubercular agents. mdpi.com Various heterocyclic compounds are being investigated for their potential to combat Mycobacterium tuberculosis.

While specific data on this compound is scarce, related heterocyclic structures have shown promise. For instance, certain thiazolidin-4-one derivatives have exhibited potent antitubercular activity, with MIC values as low as 0.12 µg/mL against drug-sensitive strains. mdpi.com Other research has identified coumarin (B35378) hybrids and chalcone (B49325) derivatives with significant in vitro activity against M. tuberculosis. nih.govekb.eg Furthermore, β-aminopropioamidoxime derivatives have demonstrated efficacy against both drug-sensitive and multidrug-resistant strains of M. tuberculosis and M. bovis. veterinaryworld.org One study found a thiourea (B124793) derivative to be highly potent, with a minimum inhibitory concentration of 0.49 µM against M. tuberculosis H37Rv. nih.gov

Enzyme Inhibition Studies (Other Relevant Enzymes, in vitro)

Beyond the key enzymes discussed in section 7.1.1, the phenanthridinone scaffold and its derivatives may interact with other biologically relevant enzymes. The broad bioactivity of the phenanthridinone core suggests its potential to be a versatile scaffold for designing inhibitors against various enzymatic targets. brynmawr.edu For example, some pyran derivatives have been evaluated for their inhibitory effects on enzymes like COX-2. semanticscholar.org The ability of these compounds to interact with multiple biological targets highlights the importance of further research to fully elucidate their mechanisms of action.

Cholinesterase Inhibition (Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE))

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). The inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease, as it increases the concentration of acetylcholine in the brain, thereby improving cognitive function. nih.govnih.govmdpi.com The search for new, effective, and selective cholinesterase inhibitors is an active area of research. mdpi.comebi.ac.uk

Despite the interest in phenanthridinone-based molecules for various biological activities, a review of the current scientific literature did not yield specific in vitro studies evaluating this compound or its derivatives for their inhibitory activity against either acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).

Lipoxygenase (LOX) Inhibition

Lipoxygenases (LOXs) are a family of enzymes that play a crucial role in the biosynthesis of leukotrienes and other lipid mediators of inflammation from arachidonic acid. cabidigitallibrary.org As such, the inhibition of LOX enzymes is a significant target for the development of anti-inflammatory drugs to treat conditions like asthma, allergies, and arthritis. nih.govnih.govmdpi.com Natural and synthetic compounds are continuously being screened for their potential to inhibit LOX activity. dergipark.org.tr

In the context of this compound and its derivatives, extensive searches of scientific databases did not reveal any in vitro research dedicated to their lipoxygenase (LOX) inhibitory potential.

Lymphocyte-Specific Kinase (Lck) Inhibition

Lymphocyte-specific kinase (Lck) is a non-receptor tyrosine kinase of the Src family that is crucial for T-cell signaling, development, and activation. frontiersin.orgresearchgate.net Dysregulation of Lck activity is implicated in various autoimmune diseases and some types of cancer, such as T-cell acute lymphoblastic leukemia (T-ALL). dovepress.com Consequently, Lck has emerged as an important therapeutic target, and the development of specific Lck inhibitors is an area of intense investigation. nih.gov

While direct studies on this compound are not available, research on related phenanthridinone derivatives has provided some insight. PJ34, a well-known PARP inhibitor based on the phenanthridinone structure, has been evaluated for its kinase selectivity. In these studies, PJ34 demonstrated weak inhibitory activity against Lck.

| Compound | Target Kinase | IC50 (µM) | Reference |

|---|---|---|---|

| PJ34 (a phenanthridinone derivative) | Lck | >10 | sigmaaldrich.com |

This finding, although for a non-brominated analogue, suggests that the phenanthridinone scaffold itself is not a potent inhibitor of Lck, though further studies on specifically substituted derivatives like this compound would be necessary for a conclusive determination.

Antimicrobial and Antifungal Activity in vitro Models

The rise of multidrug-resistant bacteria and fungi presents a formidable challenge to global health, necessitating the urgent discovery of new antimicrobial agents with novel mechanisms of action. nih.govnih.gov Researchers are actively investigating diverse chemical scaffolds, including various heterocyclic systems, for their potential to combat these pathogens. biomedpharmajournal.orgmdpi.comsemanticscholar.org Bromo-substituted compounds, in particular, have often been studied for their enhanced biological activities. nih.gov

However, based on a comprehensive review of published research, no specific in vitro data on the antimicrobial or antifungal activity of this compound or its derivatives against common bacterial or fungal strains have been reported. Studies on other heterocyclic cores like pyrimidines and quinazolinones have shown promising results, but the potential of the 4-bromophenanthridinone skeleton in this therapeutic area remains unexplored. frontiersin.orgscispace.com

Immunomodulatory Activity in vitro Models